![molecular formula C7H8O2 B6613715 spiro[2.4]heptane-4,7-dione CAS No. 1056970-88-7](/img/structure/B6613715.png)
spiro[2.4]heptane-4,7-dione
Overview
Description
Spiro[2.4]heptane-4,7-dione is a chemical compound with the CAS Number: 1056970-88-7 . It has a molecular weight of 124.14 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the oxidation of 4-alkylidene (arylidene)-1-phenyl-3,5-pyrazolidinediones using hydrogen peroxide in an alkaline medium . This process yields high-quality results when acetonitrile is used as a solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O2/c8-5-1-2-6(9)7(5)3-4-7/h1-4H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The exocyclic olefinic bond at position 4 in derivatives of this compound is highly reactive towards oxidation . The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .Physical and Chemical Properties Analysis
This compound has a melting point of 135-136 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Aromatic C-H Bond Oxidation Using Peroxo Anhydrides Spiro[2.4]heptane-4,7-dione derivatives, specifically a cyclic peroxide named P4, have been used for the direct hydroxylation of aromatic substrates. This process showcases good yields and regioselectivities, making it a valuable tool in areas like polymers and pharmaceuticals due to the significance of phenol moieties in these fields (Pilevar et al., 2018).
Spirocyclopropanation of Styrenes The compound has been involved in the spirocyclopropanation reaction of styrenes with 1,3-dicarbonyl compounds. This reaction is notable for its room temperature operation and broad substrate tolerance, resulting in good to excellent chemical yields. Such reactions provide easy access to this compound derivatives (Qian et al., 2016).
New Rearrangement in Cycloaddition Reaction Spiro[2.4]hepta-4,6-dien-1-ylmethanol reacted with phenyltriazolinedione to yield a novel rearranged product through a cycloaddition reaction. This outcome has potential implications in understanding and designing novel chemical transformations (Şenol et al., 2016).
Synthesis and Structural Analysis for Drug Discovery Spiro[2.4]heptane-based compounds, like spiro[3.3]heptane-1,6-diamines, have been synthesized and structurally analyzed for use as building blocks in drug discovery. These compounds serve as surrogates for certain cyclohexane derivatives, offering opportunities in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).
Spirooxindole Derivatives Synthesis Using Sustainable Catalysts A sustainable method for synthesizing heptacyclic spirooxindole derivatives, including this compound derivatives, has been developed. This method uses bioglycerol-based sulfonic acid functionalized carbon as a recyclable catalyst, marking a significant step towards environmentally friendly chemical synthesis (Karnakar et al., 2012).
Toughening Polylactide with Spiro-Derived Monomers this compound derivatives have been used to create novel polymeric alloys of PLA (polylactic acid) with improved toughness. This involves synthesizing specific spiro-derived monomers and incorporating them into PLA, demonstrating their utility in materials science and engineering (Jing & Hillmyer, 2008).
Safety and Hazards
The safety information for spiro[2.4]heptane-4,7-dione includes several hazard statements such as H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
spiro[2.4]heptane-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-1-2-6(9)7(5)3-4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGVRLVELQUPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


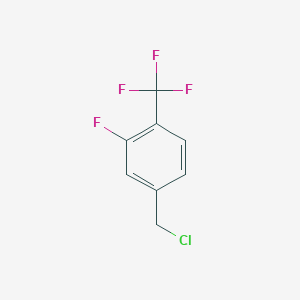

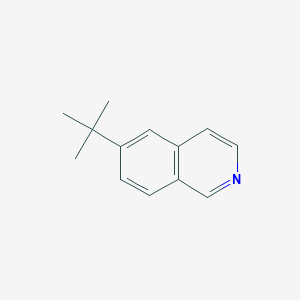
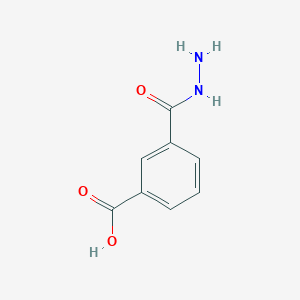
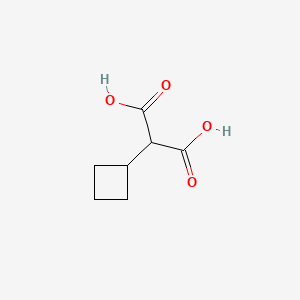






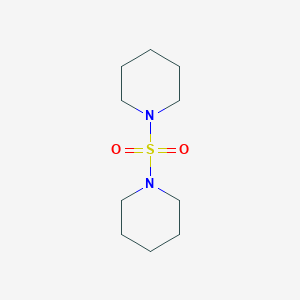
![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)
![2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613745.png)
